4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid
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Overview
Description
4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid is an organic compound that features a nitro group and an amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid typically involves the nitration of 4-[(2,4-Dimethylphenyl)amino]benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Reduction: 4-[(2,4-Dimethylphenyl)amino]-3-aminobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Scientific Research Applications
4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of nitro and amino groups with biological molecules.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[(2,6-Dimethylphenyl)amino]benzoic acid: Similar structure but lacks the nitro group.
4-[(2,4-Dimethylphenyl)amino]-2-nitrobenzoic acid: Similar structure with the nitro group in a different position.
Uniqueness
4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid is unique due to the specific positioning of the nitro and amino groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(2,4-dimethylanilino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-3-5-12(10(2)7-9)16-13-6-4-11(15(18)19)8-14(13)17(20)21/h3-8,16H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSRPKMRCHWNHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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